4-(Pentan-3-YL)-1,3-thiazol-2-amine
Description
Properties
Molecular Formula |
C8H14N2S |
|---|---|
Molecular Weight |
170.28 g/mol |
IUPAC Name |
4-pentan-3-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H14N2S/c1-3-6(4-2)7-5-11-8(9)10-7/h5-6H,3-4H2,1-2H3,(H2,9,10) |
InChI Key |
MZVWRIQEEITSKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=CSC(=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentan-3-YL)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the final product meets required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(Pentan-3-YL)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
4-(Pentan-3-YL)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Pentan-3-YL)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pentan-3-yl group can influence the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 4-(Pentan-3-YL)-1,3-thiazol-2-amine and selected analogs:
*Calculated molecular weight based on formula C₈H₁₅N₂S.
Key Observations:
- Alkyl vs. Aryl Substituents : The pentan-3-yl group in the target compound increases hydrophobicity compared to aryl-substituted analogs (e.g., 4-phenyl or 4-tert-butylphenyl derivatives). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Electron-Withdrawing Groups : Analogs with fluorine (e.g., 3,4-difluorophenyl) or nitro groups (e.g., compounds) exhibit improved binding to targets like tubulin or PARP1 due to enhanced dipole interactions .
Antiproliferative Activity
- Compound 10s (): Inhibits tubulin polymerization by binding to the colchicine site, inducing G2/M phase arrest in cancer cells. The methoxy groups on the aryl rings are critical for activity .
- The triazole-thiazole hybrid structure enables cross-target interactions .
Anti-infective Activity
- Compounds: N-[4-(4-nitrophenoxy)phenyl] derivatives with fluorophenyl or methoxyphenyl groups showed potent anthelmintic and antibacterial activities, likely due to nitro group redox activity .
- Anti-tubercular Derivatives (): Compounds like N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine (yield: 81%) demonstrated efficacy against Mycobacterium tuberculosis, with aryl substituents enhancing target affinity .
Solubility and Pharmacokinetics
- 4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine (): The bulky tert-butyl group reduces solubility in polar solvents, which may limit bioavailability but improve membrane permeability .
- Fluorinated Derivatives (): The 3,4-difluorophenyl analog (MW: 212.22) balances lipophilicity and solubility, making it suitable for formulation in DMSO or methanol .
Molecular Docking and Target Specificity
- Compound 10s (): Docked into the colchicine binding site of tubulin, with methoxy groups forming hydrogen bonds with β-tubulin residues .
- Benzamidine Derivatives (): N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl] analogs showed strong binding to kinase targets, highlighting the role of heterocyclic extensions in selectivity .
Biological Activity
4-(Pentan-3-YL)-1,3-thiazol-2-amine is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is C8H14N2S, with a molecular weight of 170.28 g/mol. The compound features a thiazole ring substituted with a pentan-3-yl group, which influences its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H14N2S |
| Molecular Weight | 170.28 g/mol |
| IUPAC Name | 4-pentan-3-yl-1,3-thiazol-2-amine |
| InChI Key | MZVWRIQEEITSKS-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can modulate enzyme activity through competitive inhibition or allosteric modulation. The pentan-3-yl group enhances binding affinity, potentially leading to increased specificity for certain biological pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to inhibit the growth of various bacteria and fungi by disrupting cellular processes such as protein synthesis and cell wall formation.
A study on thiazole derivatives demonstrated that modifications in the substituent groups significantly influenced their antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Thiazole-containing compounds have been explored for their anticancer properties. For example, compounds that share structural similarities with this compound have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK9 activity has been linked to the downregulation of anti-apoptotic proteins such as Mcl-1 in cancer cells .
Enzyme Inhibition
The compound may serve as a potential inhibitor for specific enzymes involved in metabolic pathways. The thiazole ring's ability to coordinate with metal ions in enzyme active sites can lead to effective inhibition. This property is particularly relevant in the design of drugs targeting enzyme systems involved in diseases such as cancer and infectious diseases.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various thiazole derivatives, including those related to this compound. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against several bacterial strains .
Study 2: Anticancer Activity
In vitro assays demonstrated that thiazole derivatives could induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins. One derivative showed significant cytotoxicity against breast cancer cells with an IC50 value of 12 µM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
